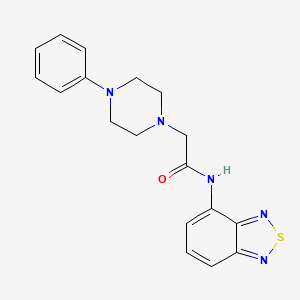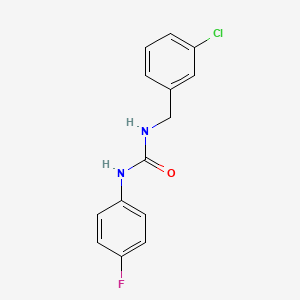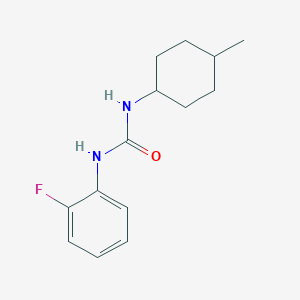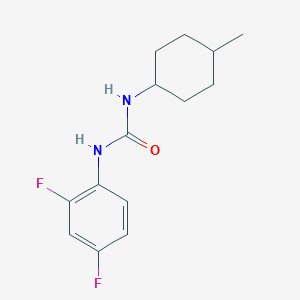![molecular formula C17H15BrClN3S B4285261 3-[(3-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4285261.png)
3-[(3-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole
描述
3-[(3-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a bromobenzylthio group, a chlorophenyl group, and an ethyl group attached to the triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Bromobenzylthio Group: The bromobenzylthio group can be introduced through a nucleophilic substitution reaction using 3-bromobenzyl chloride and a thiol derivative.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using a chlorophenylboronic acid and a suitable palladium catalyst.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an ethyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
3-[(3-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromobenzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole compound.
Reduction: Reduced derivatives of the triazole compound.
Substitution: Substituted derivatives with various functional groups replacing the bromobenzylthio group.
科学研究应用
3-[(3-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-[(3-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Pathways: Interfering with cellular signaling pathways, leading to changes in cell function and behavior.
相似化合物的比较
Similar Compounds
3-[(3-bromobenzyl)thio]-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole: Similar structure with a thienyl group instead of a chlorophenyl group.
3-[(3-bromobenzyl)thio]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole: Similar structure with a furyl group instead of a chlorophenyl group.
Uniqueness
3-[(3-bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is unique due to the presence of both a bromobenzylthio group and a chlorophenyl group, which may confer distinct chemical and biological properties compared to other triazole derivatives.
属性
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(4-chlorophenyl)-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3S/c1-2-22-16(13-6-8-15(19)9-7-13)20-21-17(22)23-11-12-4-3-5-14(18)10-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKAODJMPVEVJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-CHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4285179.png)

![N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE](/img/structure/B4285192.png)
![N-2,1,3-benzoxadiazol-4-yl-2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}acetamide](/img/structure/B4285195.png)
![N-(3-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285208.png)
![N-(2-METHOXY-5-METHYLPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4285220.png)
![N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285228.png)

![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4285242.png)


![4-ethyl-3-[(3-methylbenzyl)sulfanyl]-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4285266.png)
![3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285270.png)
![3-[(3-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4285278.png)
